molecular formula C21H25ClO7 B600843 Dapagliflozin impurity CAS No. 960404-86-8

Dapagliflozin impurity

カタログ番号 B600843
CAS番号: 960404-86-8
分子量: 424.88
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A stability-indicating liquid chromatographic method with diode array detection (DAD) was developed and validated for the determination of Dapagliflozin in bulk and tablets, in the presence of its major degradation products . The drug was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions .


Molecular Structure Analysis

The molecular structure of Dapagliflozin impurity was analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .


Chemical Reactions Analysis

Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dapagliflozin impurity were analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .

科学的研究の応用

1. Degradation Pathway Proposal and Structure Elucidation

  • Summary of Application: Dapagliflozin (DAP) is a therapeutic agent for diabetes mellitus type II patients with insufficient glycemic control by exercise and diet . The study focused on the degradation pathway and structure elucidation of DAP and its three major hydrolytic degradation products .
  • Methods of Application: A stability-indicating LC–MS method was developed and validated on a C8 column. This method was able to separate DAP and three major hydrolytic degradation products .
  • Results: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .

2. Degradation Behavior Study

  • Summary of Application: This research studied the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride using a stability-indicating high-performance thin-layer chromatography (HPTLC) method .
  • Methods of Application: The HPTLC method was developed and validated for the estimation of dapagliflozin and metformin in tablet dosage form . Methanol–ethyl acetate–ammonium acetate (6:4:0.1, V/V) was used as the mobile phase .
  • Results: The chromatographic conditions successfully resolved dapagliflozin and metformin from their degradation products, formed under various stress conditions .

3. In Silico Toxicity Prediction

  • Summary of Application: This study used ProTox-II to predict in silico toxicity for each Dapagliflozin degradation products and compared with Dapagliflozin .
  • Methods of Application: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .
  • Results: The in silico toxicity prediction provided insights into the potential toxicity of the degradation products .

4. Cardiovascular Benefits Investigation

  • Summary of Application: This research investigated the cardiovascular benefits of Dapagliflozin .
  • Methods of Application: The study applied Dapagliflozin to endothelium-intact and endothelium-denuded coronary arteries .
  • Results: The results of this study could provide insights into the cardiovascular benefits of Dapagliflozin .

5. In Silico Toxicity Prediction

  • Summary of Application: This study used ProTox-II to predict in silico toxicity for each Dapagliflozin degradation products and compared with Dapagliflozin .
  • Methods of Application: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .
  • Results: The in silico toxicity prediction provided insights into the potential toxicity of the degradation products .

6. Cardiovascular Benefits Investigation

  • Summary of Application: This research investigated the cardiovascular benefits of Dapagliflozin .
  • Methods of Application: The study applied Dapagliflozin to endothelium-intact and endothelium-denuded coronary arteries .
  • Results: The results of this study could provide insights into the cardiovascular benefits of Dapagliflozin .

Safety And Hazards

Dapagliflozin impurity A (Compound A) is a dapagliflozin peroxide, a genotoxic impurity, can cause damage to human genetic material at very low concentrations, leading to genetic mutations and possibly tumorigenesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

特性

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDGWGYAUCJZDV-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin impurity

CAS RN

960404-86-8
Record name 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
L Bueno, JW Manoel, M Koetz, AT Henriques… - Drug Analytical …, 2022 - seer.ufrgs.br
A new stability-indicating analytical method by UPLC was developed for the simultaneous determination of dapagliflozin and three of its synthesis impurities. A Waters® Acquity UPLC H…
Number of citations: 2 www.seer.ufrgs.br
SJ Kang, JE Kim - Pharmaceutics, 2023 - mdpi.com
… The standards for the impurity test were set at 0.5% or less of hydroxy dapagliflozin impurity, 0.2% or less of any unspecified impurity, and 2.0% or less of the total impurities. …
Number of citations: 3 www.mdpi.com
K Jayaraman, AJ Alexander, Y Hu, FP Tomasella - Analytica chimica acta, 2011 - Elsevier
… Influence of the organic modifier on the separation of Dapagliflozin impurity marker components using an XBridge Shield RP18 column. Acetonitrile, methanol and tetrahydrofuran were …
Number of citations: 35 www.sciencedirect.com
M Haroun, Y Alahmad, A Ismail - … University Journal-Medical …, 2022 - journal.tishreen.edu.sy
A novel, simple, sensitive and less time consumption RP-HPLC has been developed and validated for impurity profiling of dapagliflozin propandiol monohydrate as raw material. The …
Number of citations: 0 journal.tishreen.edu.sy
罗海荣, 顾荣领, 王蓉, 吴高鑫 - 合成化学, 2019 - hchxcioc.com
基] 6(羟基甲基) 四氢 2H 吡喃 3, 4, 5 三醇(Chart1), 是第一个用于治疗2 型糖尿病的钠 葡萄糖协同转运蛋白2 (SGLT2) 抑制剂的C 糖苷类化合物. 达格列净可减少葡萄糖在肾脏…
Number of citations: 5 www.hchxcioc.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。